molecular formula C11H9F3N2S2 B6355597 (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine CAS No. 1023367-65-8

(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine

Cat. No. B6355597
CAS RN: 1023367-65-8
M. Wt: 290.3 g/mol
InChI Key: SEHVEOJRISUEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine, also known as 3-Methylene-2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine, is a novel small molecule that has been studied in various fields of scientific research. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis.

Scientific Research Applications

(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various molecules, and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used as a building block for the synthesis of various drugs, including anticonvulsants and antipsychotics.

Mechanism of Action

The mechanism of action of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood. However, it is believed to act as a ligand for various enzymes, including cytochrome P450 and aldehyde oxidase. Additionally, it has been hypothesized that it may inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine in laboratory experiments is its versatility. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis. Additionally, it has been shown to have a low toxicity, making it safe to use in laboratory settings. However, it is important to note that (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.

Future Directions

The potential future directions for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are numerous. Further research is needed to explore its potential applications in medicinal chemistry, organic synthesis, and catalysis. Additionally, more research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further studies are needed to explore its potential as a therapeutic agent for various diseases and disorders.

Synthesis Methods

(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine can be synthesized via a two-step process. The first step involves the reaction of 2,5-thiazolinedione with 4-(trifluoromethylthio)phenylamine hydrochloride in the presence of sodium carbonate. This reaction produces a diazonium salt, which is then treated with aqueous sodium hydroxide to produce the desired product.

properties

IUPAC Name

5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-4H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S2/c1-7-6-15-10(17-7)16-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,1,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVEOJRISUEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN=C(S1)NC2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.